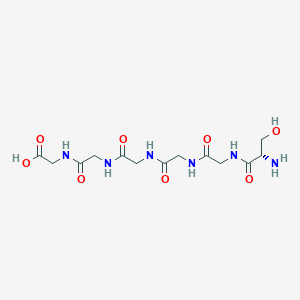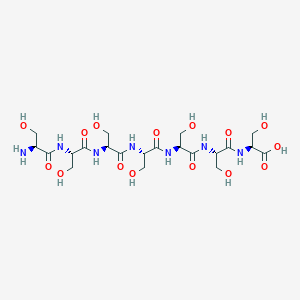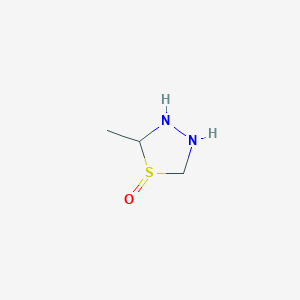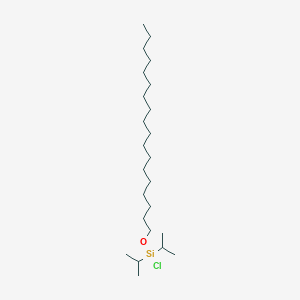![molecular formula C17H38N6 B14250229 2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane CAS No. 349489-79-8](/img/structure/B14250229.png)
2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane is a unique chemical compound known for its spirocyclic structure, which includes six nitrogen atoms. This compound is part of a class of molecules known as spiro aza crowns, which are characterized by their spirocyclic framework and the presence of nitrogen atoms. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane involves a multi-step process starting from pentaerythritol. The key steps include two successive cyclizations by displacement of two tosyloxy groups from the appropriate pentaerythritol derivatives with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). Each cyclization reaction is followed by reduction with sodium borohydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be adapted for larger-scale production. The use of common reagents and relatively straightforward reaction conditions makes it feasible for industrial synthesis.
化学反応の分析
Types of Reactions
2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane can undergo various types of chemical reactions, including:
Oxidation: The nitrogen atoms in the spirocyclic structure can be oxidized under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: The nitrogen atoms can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride is a common reducing agent used in the synthesis of this compound.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
科学的研究の応用
2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane has several applications in scientific research:
Chemistry: The unique spirocyclic structure makes it a valuable compound for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: The compound’s ability to interact with biological molecules makes it of interest in biochemical research.
Industry: Possible uses in the development of new materials and catalysts.
作用機序
The mechanism of action of 2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane involves its interaction with various molecular targets. The nitrogen atoms in the spirocyclic structure can form coordination complexes with metal ions, which can influence the compound’s reactivity and interactions with other molecules. The spirocyclic framework also allows for unique spatial arrangements, which can affect the compound’s binding to biological targets and its overall activity.
類似化合物との比較
Similar Compounds
2,2-Bis(aminomethyl)propane-1,3-diamine: A precursor in the synthesis of 2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane.
Spiro aza crowns: A class of compounds with similar spirocyclic structures and nitrogen atoms.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of six nitrogen atoms. This combination imparts distinct chemical and physical properties, making it different from other spirocyclic compounds and nitrogen-containing molecules.
特性
CAS番号 |
349489-79-8 |
|---|---|
分子式 |
C17H38N6 |
分子量 |
326.5 g/mol |
IUPAC名 |
2,6,10,14,18,22-hexazaspiro[11.11]tricosane |
InChI |
InChI=1S/C17H38N6/c1-5-18-6-2-10-21-14-17(13-20-9-1)15-22-11-3-7-19-8-4-12-23-16-17/h18-23H,1-16H2 |
InChIキー |
JRJFSXUEWNFHBM-UHFFFAOYSA-N |
正規SMILES |
C1CNCCCNCC2(CNC1)CNCCCNCCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-](/img/structure/B14250157.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)
![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)

![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)



![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
